![molecular formula C30H30N4O2 B2632940 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide CAS No. 1185111-77-6](/img/structure/B2632940.png)
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl and 4-methylphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds in the pyrido[3,4-d]pyrimidine class exhibit significant anticancer activity.
- Mechanism of Action : These compounds often function as inhibitors of specific kinases or receptors that are overexpressed in cancer cells. For example, they may inhibit pathways involved in cell proliferation and survival.
-
In Vitro Studies : Various studies have assessed the efficacy of similar compounds against different cancer cell lines. For instance:
- Cell Lines Tested : Compounds have been evaluated against breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cell lines.
- Results : Significant cytotoxic effects were observed at micromolar concentrations, indicating potential for further development as anticancer agents.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties against various pathogens.
- Tested Pathogens : Compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Potential Applications : This antimicrobial activity suggests possible applications in treating infections or as part of combination therapies.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a related pyrido[3,4-d]pyrimidine derivative for its anticancer properties. The compound was tested on multiple cancer cell lines and demonstrated a dose-dependent reduction in cell viability.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Inhibition of PI3K/Akt signaling pathway |
A549 | 15 | Induction of apoptosis |
HL-60 | 12 | Cell cycle arrest at G1 phase |
Case Study 2: Antimicrobial Activity
In another investigation, derivatives similar to this compound were screened for antimicrobial properties against common bacterial strains. The study found promising results indicating effective inhibition at low concentrations.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Mécanisme D'action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide involves inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide include other pyrido[3,4-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. Some examples of similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown potent CDK2 inhibitory activity and are being explored for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have been studied for their potential as antiviral and antimicrobial agents.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activity and therapeutic potential.
Activité Biologique
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a complex organic compound belonging to the pyrido[3,4-d]pyrimidine family. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Pyrido[3,4-d]pyrimidine core : This heterocyclic structure is known for diverse biological activities.
- Substituents : The presence of benzyl and methylphenyl groups enhances its chemical reactivity and biological efficacy.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C31H32N4O2 |
Molecular Weight | 492.6 g/mol |
Solubility | Moderate in organic solvents |
Stability | Sensitive to light and moisture |
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors in biological systems. These interactions may modulate various biochemical pathways relevant to therapeutic effects. Research suggests that compounds with similar structures often exhibit anti-cancer properties by inhibiting key targets within cellular pathways.
Biological Activities
-
Anticancer Activity :
- Several studies have indicated that pyrido[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines by targeting specific kinases involved in cell growth and survival .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrido[3,4-d]pyrimidine derivative exhibited significant cytotoxicity against human cancer cell lines including breast and lung cancer cells. The mechanism was attributed to the inhibition of cell cycle progression .
- Antimicrobial Screening :
Propriétés
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-22-13-15-24(16-14-22)29-31-27-20-33(19-23-9-5-3-6-10-23)18-17-26(27)30(36)34(29)21-28(35)32(2)25-11-7-4-8-12-25/h3-16H,17-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIWGNFCNMYCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)N(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.